

1-Tosylpiperidine-4-carboxylic acid IR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Tosylpiperidine-4-carboxylic acid**

Cat. No.: **B126007**

[Get Quote](#)

An In-Depth Technical Guide to the Infrared Spectrum of **1-Tosylpiperidine-4-carboxylic Acid**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **1-Tosylpiperidine-4-carboxylic acid** (CAS 147636-36-0). As a molecule incorporating a carboxylic acid, a sulfonamide, and a piperidine ring, its IR spectrum presents a rich tapestry of vibrational information crucial for its identification and characterization.^{[1][2]} This document, intended for researchers, chemists, and drug development professionals, delves into the theoretical underpinnings of the principal absorption bands, offers a detailed experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and provides a framework for accurate spectral interpretation. The guide emphasizes the causal links between molecular structure and vibrational modes, ensuring a deep, field-proven understanding of the subject.

Introduction to 1-Tosylpiperidine-4-carboxylic Acid and IR Spectroscopy

Molecular Structure and Significance

1-Tosylpiperidine-4-carboxylic acid is a versatile bifunctional molecule.^[1] Its structure features a saturated piperidine heterocycle, which is a common scaffold in many biologically active compounds.^[1] The nitrogen atom is functionalized as a sulfonamide with a p-toluenesulfonyl (tosyl) group, and the 4-position of the ring bears a carboxylic acid group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry.

and organic synthesis.^[1] Accurate structural confirmation is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical tool.
^[3]

Caption: Molecular structure of **1-Tosylpiperidine-4-carboxylic acid**.

The Principles of FT-IR Spectroscopy for Structural Elucidation

Infrared spectroscopy is founded on the principle that molecular bonds vibrate at specific, quantized frequencies.^[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.^[4] An FT-IR spectrometer measures this absorption and plots it as a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}). Because functional groups (like $-\text{COOH}$, $-\text{SO}_2$, $\text{C}-\text{N}$, $\text{C}-\text{H}$) have characteristic vibrational frequencies, the resulting spectrum serves as a unique molecular "fingerprint," allowing for rapid identification and structural verification.^[3]

Theoretical IR Spectrum Analysis: Deconstructing the Molecule

The IR spectrum of **1-Tosylpiperidine-4-carboxylic acid** is best understood by dissecting it into contributions from its three primary functional regions.

The Carboxylic Acid Moiety: A Dominant Signature

In the solid state, carboxylic acids predominantly exist as hydrogen-bonded dimers.^{[5][6]} This intermolecular interaction profoundly influences the spectrum and provides the most unmistakable evidence for the presence of the $-\text{COOH}$ group.^[7]

- O-H Stretching: Instead of a sharp band typical of free hydroxyl groups, the O-H stretch of a carboxylic acid dimer manifests as an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm^{-1} .^{[5][6][8]} This significant broadening is a direct result of the strong hydrogen bonding, which creates a continuum of vibrational states.^{[4][7]} This band often overlaps with the C-H stretching region, creating a "messy" appearance that is highly characteristic.^{[5][6]}

- C=O (Carbonyl) Stretching: A very strong and sharp absorption peak is expected between 1690 and 1725 cm^{-1} for a hydrogen-bonded dimer.[4][5][9] The frequency is slightly lower than that of a monomeric carboxylic acid (around 1760 cm^{-1}) due to the hydrogen bonding, which weakens the C=O double bond.[9][10]
- C-O Stretching and O-H Bending: The spectrum will also feature a medium-intensity C-O stretching vibration between 1210 and 1320 cm^{-1} .[5][11] Additionally, two O-H bending vibrations are characteristic: an in-plane bend around 1395-1440 cm^{-1} and a broad out-of-plane bend centered near 920 cm^{-1} .[5][11]

The Sulfonamide Group: Key Vibrational Modes

The tosyl group provides another set of strong, diagnostically useful peaks. The vibrations of the SO_2 unit are particularly intense and reliable for identification.

- Asymmetric and Symmetric S=O Stretching: Sulfonamides exhibit two very strong and characteristic S=O stretching absorptions.[12] The asymmetric stretch appears at a higher frequency, typically in the range of 1315-1350 cm^{-1} .[12][13] The symmetric stretch is found at a lower frequency, generally between 1145-1180 cm^{-1} .[12][14][15]
- S-N Stretching: A weaker S-N stretching band is expected in the 900-925 cm^{-1} region.[12]

The Piperidine Ring and Alkyl/Aryl C-H Vibrations

The hydrocarbon framework of the molecule contributes absorptions primarily in the C-H stretching and bending regions.

- C-H Stretching: The aliphatic C-H bonds of the piperidine ring will produce multiple sharp, medium-intensity peaks just below 3000 cm^{-1} (typically 2850-2980 cm^{-1}). The aromatic C-H bonds of the tosyl group will appear as weaker peaks just above 3000 cm^{-1} . These sharp C-H peaks are often seen superimposed on the broad O-H stretching band.[6]
- C-N Stretching: The stretching vibration of the C-N bond within the tertiary amine (sulfonamide) structure of the piperidine ring typically appears in the 1030-1230 cm^{-1} range. [16] This band can sometimes be difficult to assign definitively due to overlap with other vibrations in the fingerprint region.

Data Summary and Interpretation

Tabulated Summary of Expected Absorption Bands

The following table summarizes the key diagnostic peaks for **1-Tosylpiperidine-4-carboxylic acid**.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
2500 - 3300	O-H Stretch (H-bonded dimer)	Carboxylic Acid	Strong, Very Broad
~3050 - 3150	C-H Stretch (Aromatic)	Tosyl Group	Weak to Medium
2850 - 2980	C-H Stretch (Aliphatic)	Piperidine Ring	Medium, Sharp
1690 - 1725	C=O Stretch (H-bonded dimer)	Carboxylic Acid	Strong, Sharp
1315 - 1350	S=O Asymmetric Stretch	Sulfonamide	Strong
1145 - 1180	S=O Symmetric Stretch	Sulfonamide	Strong
1210 - 1320	C-O Stretch	Carboxylic Acid	Medium
900 - 925	O-H Out-of-Plane Bend	Carboxylic Acid	Medium, Broad
900 - 925	S-N Stretch	Sulfonamide	Weak to Medium

Interpreting the Full Spectrum: A Holistic Approach

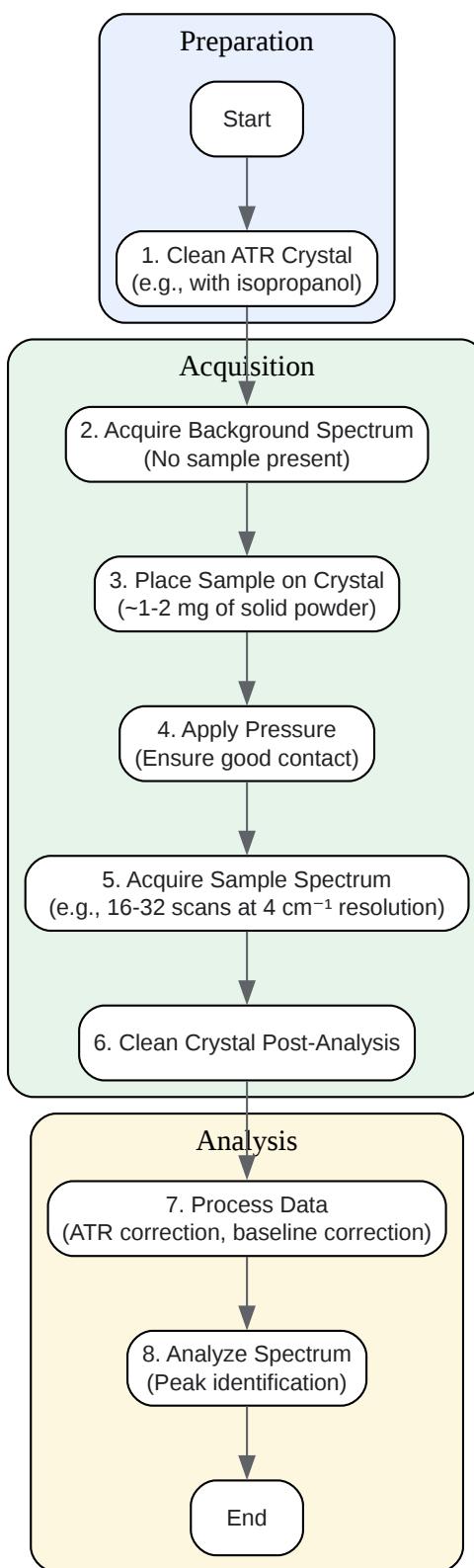
While individual peaks are diagnostic, the true confirmation of structure comes from observing the combination of these features. For **1-Tosylpiperidine-4-carboxylic acid**, the unmistakable signature is the simultaneous presence of:

- The extremely broad O-H stretch from 2500-3300 cm⁻¹.[\[5\]](#)[\[6\]](#)

- A strong carbonyl (C=O) peak around 1700 cm^{-1} .[\[9\]](#)
- Two distinct, strong sulfonyl (S=O) peaks around 1350 cm^{-1} and 1175 cm^{-1} .[\[12\]](#)[\[15\]](#)

The presence of all three of these features, in conjunction with the expected C-H stretches, provides unequivocal evidence for the correct molecular structure.

Experimental Protocol for Spectral Acquisition


Rationale for Method Selection: Attenuated Total Reflectance (ATR)-FTIR

For a solid, powdered sample like **1-Tosylpiperidine-4-carboxylic acid**, ATR-FTIR is the modern method of choice.[\[17\]](#)[\[18\]](#) Its advantages over traditional methods like KBr pellets are significant:

- Minimal Sample Preparation: The solid can be analyzed directly without grinding or pressing, saving time and avoiding potential sample contamination or degradation.[\[19\]](#)[\[20\]](#)
- Non-Destructive: The sample can be fully recovered after analysis.[\[18\]](#)
- High-Quality, Reproducible Data: Modern ATR accessories with diamond crystals and pressure clamps ensure excellent sample contact and high-quality spectra.[\[21\]](#)

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol ensures the acquisition of a reliable, high-quality spectrum.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ATR-FTIR analysis.

- Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
- Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, using a soft, lint-free wipe.[22]
- Background Scan: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H_2O , CO_2) and the instrument's response, which will be subtracted from the sample spectrum.[22]
- Sample Application: Place a small amount (typically 1-2 mg) of the solid **1-Tosylpiperidine-4-carboxylic acid** powder directly onto the center of the ATR crystal.[21]
- Apply Pressure: Use the ATR accessory's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
- Sample Scan: Acquire the sample spectrum. Typical parameters for a high-quality spectrum are 16 to 32 co-added scans at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum. A baseline correction may be applied to ensure the flattest possible baseline. An ATR correction may also be applied to the data to make the spectrum appear more like a traditional transmission spectrum, although this is often not necessary for routine identification.
- Post-Analysis Cleaning: After the measurement is complete, release the pressure, remove the sample, and clean the crystal surface thoroughly as in step 2.

Data Validation and Quality Control

A high-quality spectrum should exhibit:

- Good Signal-to-Noise Ratio: Key peaks should be clearly distinguishable from the baseline noise.

- No Saturated Peaks: The strongest absorption bands should not be "flat-topped" (i.e., transmittance should not be at or near 0%). If saturation occurs, it indicates that the signal was too strong, and the measurement should be repeated, ensuring the pressure is not excessive.
- Flat Baseline: A properly collected spectrum with a good background subtraction should have a relatively flat baseline.

Conclusion

The infrared spectrum of **1-Tosylpiperidine-4-carboxylic acid** is a powerful tool for its structural verification. The spectrum is dominated by the highly characteristic absorptions of the carboxylic acid dimer (a very broad O-H stretch and a strong C=O stretch) and the sulfonamide group (two strong and distinct S=O stretches). By understanding the origin of these key vibrational modes and employing a robust experimental technique such as ATR-FTIR, researchers can rapidly and confidently confirm the identity and integrity of this important chemical building block.

References

- Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. *Journal of the Pharmaceutical Society of Japan*, 88(9), 1135-1142. [\[Link\]](#)
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [\[Link\]](#)
- JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. *Journal of Visualized Experiments*. [\[Link\]](#)
- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [\[Link\]](#)
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [\[Link\]](#)
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. *Spectroscopy Online*. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [\[Link\]](#)
- Hart, G., & S. B. (2006). Infrared and NMR Spectra of Arylsulphonamides. *Zeitschrift für Naturforschung B*, 61(10), 1287-1294. [\[Link\]](#)
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [\[Link\]](#)
- Ma, Y., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. *Physical Chemistry Chemical Physics*, 20(40), 25857-25864. [\[Link\]](#)
- Chemistry Stack Exchange. (n.d.).

- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) β -CD, and (C) the inclusion complex of sulfonamide/ β -CD. [\[Link\]](#)
- Journal of Chemical Education. (2007). ATR-FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [\[Link\]](#)
- Taylor & Francis Online. (2008). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. [\[Link\]](#)
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [\[Link\]](#)
- AIP Publishing. (1974). Infrared Spectra of the Hydrogen-Bonded Carboxylic Acids. The Journal of Chemical Physics. [\[Link\]](#)
- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).
- Edubirdie. (n.d.).
- Mettler Toledo. (n.d.).
- University of California, San Diego. (n.d.).
- Journal of the Chemical Society. (1951). The infrared spectra of some sulphonamides. [\[Link\]](#)
- ResearchGate. (2025).
- ResearchGate. (2025).
- Specac Ltd. (n.d.).
- National Institutes of Health, PubChem. (n.d.). Piperidine. [\[Link\]](#)
- National Institutes of Health, PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [\[Link\]](#)
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [\[Link\]](#)
- Oriental Journal of Chemistry. (2014).
- Amatek Chemical. (n.d.). 1-Tosyl-4-piperidinecarboxylic acid. [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [\[Link\]](#)
- Oriental Journal of Chemistry. (2014).
- Research India Publications. (2014).
- CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [\[Link\]](#)
- Canadian Science Publishing. (1970).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [smolecule.com]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 15. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. mt.com [mt.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- To cite this document: BenchChem. [1-Tosylpiperidine-4-carboxylic acid IR spectrum]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b126007#1-tosylpiperidine-4-carboxylic-acid-ir-spectrum>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com